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molecular formula C10H20O B8686637 5-Cyclopentylpentan-2-ol

5-Cyclopentylpentan-2-ol

Cat. No. B8686637
M. Wt: 156.26 g/mol
InChI Key: FTFBMCDWXKVJQL-UHFFFAOYSA-N
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Patent
US06399811B1

Procedure details

NaBH4 (3.15 g; 83 mmol) was added portionwise to a solution of 5-cyclopentylpentan-2-one (16.0 g; 104 mmol) in MeOH (125 ml) at 0° C. The mixture was stirred at 0° C. for 1 hour then at room temperature for 2 hours. Water (100 ml) was added cautiously and the mixture extracted with MTBE (3×250 ml). The organic phases were combined, washed with brine (3×50 ml), dried over MgSO4, concentrated in vacuo and distilled (52° C.-56° C./0.045 torr) to give 14.5 g (90% yield) of 5-cyclopentylpentan-2-ol.
Name
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]1([CH2:8][CH2:9][CH2:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4]1.O>CO>[CH:3]1([CH2:8][CH2:9][CH2:10][CH:11]([OH:13])[CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
16 g
Type
reactant
Smiles
C1(CCCC1)CCCC(C)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with MTBE (3×250 ml)
WASH
Type
WASH
Details
washed with brine (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled (52° C.-56° C./0.045 torr)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)CCCC(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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